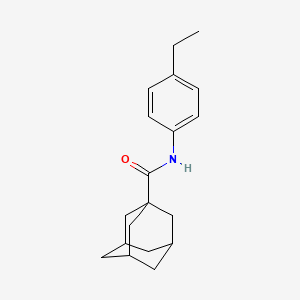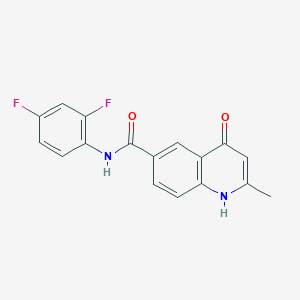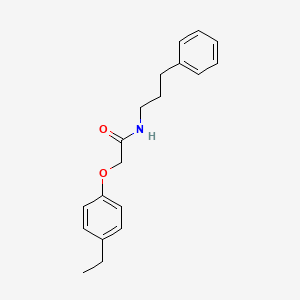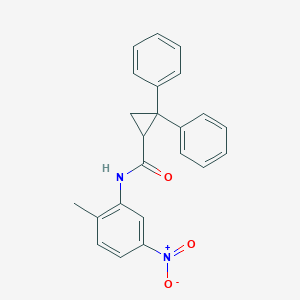![molecular formula C18H30N4O B5091905 N-(2,5-dimethylphenyl)-N'-[2-(4-propylpiperazin-1-yl)ethyl]urea](/img/structure/B5091905.png)
N-(2,5-dimethylphenyl)-N'-[2-(4-propylpiperazin-1-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,5-dimethylphenyl)-N’-[2-(4-propylpiperazin-1-yl)ethyl]urea” is a synthetic organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The specific structure of this compound suggests potential interactions with biological systems, making it a candidate for pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethylphenyl)-N’-[2-(4-propylpiperazin-1-yl)ethyl]urea” typically involves the reaction of 2,5-dimethylaniline with an isocyanate derivative, followed by the introduction of the piperazine moiety. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux conditions
- Catalysts: Base catalysts like triethylamine
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
- Continuous flow reactors for better control of reaction conditions
- Use of automated systems for precise addition of reagents
- Implementation of purification techniques like crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions may target the urea linkage.
Substitution: Substitution reactions can occur at the aromatic ring or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or catalytic hydrogenation
Substitution: Halogenating agents like bromine or chlorinating agents
Major Products
- Oxidation may yield N-oxide derivatives.
- Reduction can produce amine derivatives.
- Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
- Used as a building block for more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in drug discovery due to its interaction with biological targets.
- Investigated for its effects on cellular pathways and enzyme inhibition.
Medicine
- Explored as a candidate for therapeutic agents, particularly in the treatment of neurological disorders.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-(2,5-dimethylphenyl)-N’-[2-(4-propylpiperazin-1-yl)ethyl]urea” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways and targets depend on the specific application and require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-N’-[2-(4-methylpiperazin-1-yl)ethyl]urea
- N-(2,5-dimethylphenyl)-N’-[2-(4-ethylpiperazin-1-yl)ethyl]urea
Uniqueness
- The propyl group on the piperazine ring may confer unique pharmacological properties.
- Differences in the side chain length and substitution pattern can affect the compound’s reactivity and biological activity.
This structure should provide a comprehensive overview of the compound For specific details, consulting scientific literature and experimental data is recommended
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c1-4-8-21-10-12-22(13-11-21)9-7-19-18(23)20-17-14-15(2)5-6-16(17)3/h5-6,14H,4,7-13H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLLUBWPBUHIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B5091852.png)
![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5091859.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5091867.png)
![N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B5091882.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5091883.png)
![4-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methoxypyrimidine](/img/structure/B5091888.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091890.png)


![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)
![2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-5-methoxy-N-(thiophen-3-ylmethyl)benzamide](/img/structure/B5091938.png)
